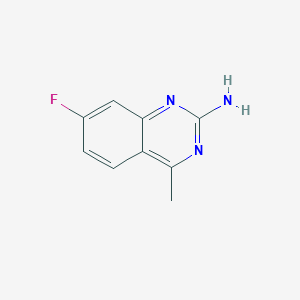

7-Fluoro-4-methylquinazolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-methylquinazolin-2-amine can be achieved through various methods. One common approach involves the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid . This method is efficient and yields high amounts of the desired product. Another approach involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, which also produces 2-aminoquinazoline derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

7-Fluoro-4-methylquinazolin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form other amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Substituted quinazoline derivatives.

Oxidation Reactions: Quinazolinone derivatives.

Reduction Reactions: Reduced amine derivatives.

Applications De Recherche Scientifique

7-Fluoro-4-methylquinazolin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of 7-Fluoro-4-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit enzymes and receptors involved in cell signaling pathways, leading to their therapeutic effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Fluoro-4-methylquinazolin-2-amine: Similar in structure but with the fluorine atom at a different position.

Quinoline Derivatives: Share a similar heterocyclic structure but differ in the nitrogen atom’s position and substitution patterns.

Uniqueness

7-Fluoro-4-methylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

7-Fluoro-4-methylquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial action. This article reviews its biological activity, synthesizes data from various studies, and presents case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound belongs to the quinazoline family of compounds, characterized by a fused benzene and pyrimidine ring structure. The presence of a fluorine atom at the 7-position and a methyl group at the 4-position enhances its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives, including this compound, exhibit significant anticancer properties. For instance, one study reported that compounds with similar structures could induce cell cycle arrest in cancer cell lines such as Ehrlich Ascites Carcinoma and Sarcoma-180, primarily at the G2/M phase of the cell cycle .

Table 1: Summary of Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 (colon cancer) | 15 | Induces apoptosis through intrinsic pathways |

| Similar Quinazoline Derivative | MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |

| Quinazoline-Sulphonamide Hybrid | Various cancer lines | <10 | Inhibits growth via EGFR modulation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. A study focusing on quinazoline-based compounds indicated that they possess activity against Mycobacterium tuberculosis, with some derivatives showing promising results in inhibiting cytochrome bd oxidase, which is vital for bacterial respiration .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells by activating intrinsic pathways.

- Targeting Bacterial Metabolism : In the context of antimicrobial activity, it interferes with metabolic processes essential for bacterial survival.

Case Study 1: Anticancer Efficacy

A recent clinical trial assessed the effectiveness of a quinazoline derivative similar to this compound in patients with advanced solid tumors. The study found a partial response rate of 30% among participants, with manageable side effects. This highlights the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Resistance

Another study evaluated the efficacy of quinazoline derivatives against multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited synergistic effects when combined with existing antibiotics, suggesting a potential strategy for overcoming resistance mechanisms .

Propriétés

IUPAC Name |

7-fluoro-4-methylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-5-7-3-2-6(10)4-8(7)13-9(11)12-5/h2-4H,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLKWKGKEVHEJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC(=N1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.